molecular formula C13H27N3O3S B4504372 1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-3-piperidinecarboxamide

Cat. No.: B4504372
M. Wt: 305.44 g/mol
InChI Key: VWJHPFNPRDLLAV-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H27N3O3S and its molecular weight is 305.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.17731291 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving dialkylamino groups, such as the dimethylamino group, demonstrate the reactivity of these compounds towards primary or secondary amines, particularly in specific solvents like dimethyl sulphoxide. This chemical behavior is crucial for developing synthetic pathways in organic chemistry and designing novel compounds with tailored properties for various applications, including pharmaceuticals and advanced materials (Sekiguchi, Horie, & Suzuki, 1988).

Crosslinking for Immunodiagnostic Applications

In the development of immunodiagnostic platforms, crosslinking strategies employing compounds such as 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) highlight the importance of these chemical reactions in enhancing the performance of biosensors and diagnostic devices. Efficient antibody crosslinking can significantly improve the cost-effectiveness and analytical performance of immunoassays, which are pivotal in biomedical diagnostics, lab-on-a-chip devices, and point-of-care devices (Vashist, 2012).

Synthesis and Antiallergy Activity

The synthesis and evaluation of derivatives featuring dimethylamino groups for antiallergy activity showcase the potential of such compounds in the development of new therapeutic agents. Understanding the structure-activity relationships of these compounds can guide the design of more effective drugs for treating allergic reactions (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).

Antibacterial Activity

Research into sulfonamide derivatives, including those with N,N-diethylamide groups, underscores the continued interest in sulfonamides as antibacterial agents. Synthesizing and testing new derivatives helps identify compounds with enhanced potency against harmful bacteria, contributing to the fight against antibiotic-resistant infections (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Synthesis of O-Substituted Derivatives

The preparation of O-substituted derivatives of sulfonamides bearing a piperidine nucleus demonstrates the versatility of these compounds in synthetic chemistry. These derivatives can exhibit various biological activities, including enzyme inhibition, which is valuable in developing new drugs and biochemical tools (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-pentan-3-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3S/c1-5-12(6-2)14-13(17)11-8-7-9-16(10-11)20(18,19)15(3)4/h11-12H,5-10H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJHPFNPRDLLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.